

# Technical Analysis & Assignment Guide: <sup>1</sup>H NMR of 2-Butoxyethyl Chloroacetate

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## Compound of Interest

Compound Name: 2-Butoxyethyl chloroacetate

CAS No.: 5330-17-6

Cat. No.: B1618674

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## Executive Summary: The Diagnostic "Acylation Shift"

**Objective:** This guide provides a definitive <sup>1</sup>H NMR chemical shift assignment for **2-Butoxyethyl chloroacetate** (CAS: 5330-17-6). It is designed for researchers synthesizing glycol ether derivatives, specifically intermediates for herbicides like Triclopyr.

**The Core Challenge:** Distinguishing the product from its precursor, 2-Butoxyethanol (Butyl Cellosolve), is the primary analytical hurdle. Both molecules share a glycol ether backbone and a butyl tail. The definitive proof of conversion lies in the Acylation Shift—the significant downfield movement of the ethylene glycol protons adjacent to the oxygen upon esterification.

Performance Comparison:

- Target Molecule: **2-Butoxyethyl chloroacetate** (

)<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

- Alternative 1 (Precursor): 2-Butoxyethanol (

)

- Alternative 2 (Analog): 2-Butoxyethyl acetate (

)

## Structural Analysis & Logic

To assign the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones. The presence of the electronegative Chlorine atom and the Carbonyl group creates a "Push-Pull" electronic environment that separates signals effectively in the 3.5 – 4.5 ppm region.

### Zone Breakdown

- The Chloroacetate Head (

):

- Logic: The methylene protons are flanked by a Chlorine atom and a Carbonyl group. Both are electron-withdrawing.
- Prediction: This results in a highly deshielded singlet, typically found between 4.05 – 4.15 ppm. This is distinct from the methyl singlet of a standard acetate (~2.0 ppm).

- The Ethylene Glycol Linker (

):

- Logic: In the alcohol precursor, these protons are relatively similar, often appearing as a tight multiplet around 3.5-3.7 ppm. Upon esterification, the methylene closest to the carbonyl ( ) experiences a strong deshielding effect (the Acylation Shift), moving downfield to ~4.30 ppm. The other methylene ( ) remains relatively stable around 3.6 – 3.7 ppm.

- The Butyl Tail (

):

- Logic: These protons are far from the reaction center. They serve as an internal reference, remaining consistent across precursors and products.

## Comparative Assignment Data

The following tables provide the experimental evidence required to validate your synthesis.

### Table 1: The "Acylation Shift" (Product vs. Precursor)

Solvent:

| Frequency: 300-500 MHz

Proton Group	2-Butoxyethanol (Precursor) (ppm)	2-Butoxyethyl chloroacetate (Product) (ppm)	Shift (ppm)	Diagnostic Note
/	3.72 (m)	4.35 (t)	+0.63	PRIMARY CONFIRMATION . The shift from ~3.7 to 4.35 proves ester formation.
	3.55 (m)	3.68 (t)	+0.13	Slight downfield shift due to proximity to ester.
	Not Present	4.08 (s)	N/A	SECONDARY CONFIRMATION . Unique singlet indicating chloro-substitution.
	~2.5 - 3.0 (broad)	Absent	N/A	Disappearance confirms consumption of alcohol.

### Table 2: Distinguishing from Non-Chlorinated Analogs

If you accidentally used Acetyl Chloride instead of Chloroacetyl Chloride:

Feature	2-Butoxyethyl Acetate	2-Butoxyethyl Chloroacetate
Alpha Protons	Singlet at 2.08 ppm ( )	Singlet at 4.08 ppm ( )
Ester	Triplet at 4.21 ppm	Triplet at 4.35 ppm (Cl induction)

## Master Assignment Table: 2-Butoxyethyl Chloroacetate

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm) or Residual

(7.26 ppm)

Label	Moiety Structure	Shift ( )	Multiplicity	Integration	Coupling ( )
A		4.08	Singlet (s)	2H	-
B		4.35	Triplet (t)	2H	~4.8 Hz
C		3.68	Triplet (t)	2H	~4.8 Hz
D	(Butyl)	3.46	Triplet (t)	2H	~6.5 Hz
E		1.58	Quintet (m)	2H	~7.0 Hz
F		1.38	Sextet (m)	2H	~7.5 Hz
G		0.93	Triplet (t)	3H	~7.3 Hz

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*Note on Multiplicity: The ethylene glycol unit (Protons B & C) technically forms an AA'XX' system. However, in flexible acyclic chains at standard resolution (300/400 MHz), these often appear as apparent triplets.*

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## Experimental Protocol: Sample Preparation & Acquisition

To ensure the chemical shifts match the table above, follow this self-validating protocol.

### Step 1: Solvent Selection[4][5]

- Recommended: Chloroform-d (  
  
).
  - Reason: Excellent solubility for esters; prevents hydrogen bonding complications found in DMSO.
- Alternative: DMSO-  
  
.
  - Warning: If using DMSO, the water peak (~3.3 ppm) often overlaps with the ether methylene signals (Proton D), obscuring the integration.

### Step 2: Sample Preparation[4][5]

- Mass: Weigh 10–15 mg of the synthesized oil.
- Volume: Dissolve in 0.6 mL of  
  
(containing 0.03% TMS).

- Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small plug of glass wool directly into the NMR tube. Do not run cloudy samples; suspended solids broaden the shims, destroying the triplet resolution of the glycol chain.

## Step 3: Acquisition Parameters

- Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
- Scans (NS): 16 scans are sufficient for >10 mg sample.
- Delay (D1): Set to

2.0 seconds. Accurate integration of the isolated chloroacetate singlet (A) vs. the butyl tail (G) requires full relaxation.

## Visualization of Analytical Logic

### Diagram 1: Synthesis & Verification Workflow

This flowchart illustrates the critical path from reaction to spectral validation.

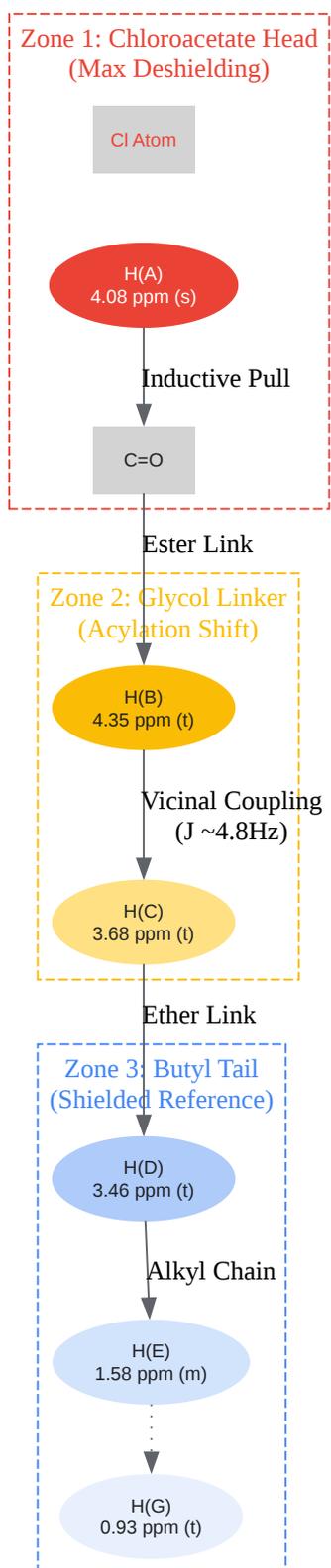


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Caption: Workflow for validating the conversion of 2-butoxyethanol to **2-butoxyethyl chloroacetate** using NMR markers.

### Diagram 2: Signal Connectivity & Coupling Tree

This diagram maps the physical structure to the NMR signals, visualizing the "Deshielding Gradient."



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Caption: Structural connectivity map showing the propagation of the inductive effect from the Chlorine atom down the chain.

## References

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## Sources

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